molecular formula C18H12BrNO4 B2805439 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene CAS No. 168839-58-5

1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene

Cat. No.: B2805439
CAS No.: 168839-58-5
M. Wt: 386.201
InChI Key: LWBMCXLBQLBHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of bromine, nitro, and phenoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene typically involves a multi-step process. One common method starts with the nitration of 1-(4-bromophenoxy)benzene to introduce the nitro group. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting product is then subjected to a substitution reaction with phenol in the presence of a base such as potassium carbonate to form the final compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenoxy groups can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (dimethylformamide).

    Oxidation: Potassium permanganate, water as solvent.

Major Products Formed

    Reduction: 1-(4-Aminophenoxy)-3-nitro-5-phenoxybenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate electron transfer reactions, while the bromine and phenoxy groups can enhance binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenoxy)-2-nitrobenzene: Lacks the additional phenoxy group, resulting in different chemical properties and reactivity.

    1-(4-Bromophenoxy)-3-nitrobenzene: Similar structure but without the second phenoxy group, leading to variations in its applications and reactivity.

    1-(4-Bromophenoxy)-3-nitro-4-phenoxybenzene:

Uniqueness

1-(4-Bromophenoxy)-3-nitro-5-phenoxybenzene is unique due to the presence of both bromine and nitro groups along with two phenoxy groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

1-(4-bromophenoxy)-3-nitro-5-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO4/c19-13-6-8-16(9-7-13)24-18-11-14(20(21)22)10-17(12-18)23-15-4-2-1-3-5-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBMCXLBQLBHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.